molecular formula C32H20BrN B14045935 9-(3-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole

9-(3-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole

Cat. No.: B14045935
M. Wt: 498.4 g/mol
InChI Key: YZXVTGPRVHBLPD-UHFFFAOYSA-N
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Description

9-(3-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole is a complex organic compound that features a carbazole core substituted with a phenyl group, which is further substituted with a bromoanthracene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole typically involves a multi-step process. One common method includes the Suzuki cross-coupling reaction. For instance, 9-bromo-10-(4-methoxyphenyl)anthracene can be reacted with 4-(trifluoromethyl)phenyl boronic acid in the presence of a palladium catalyst (Pd(PPh3)4) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki coupling reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and automated reaction systems.

Chemical Reactions Analysis

Types of Reactions

9-(3-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The anthracene moiety can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield various substituted anthracene derivatives, while oxidation can lead to anthraquinone derivatives.

Mechanism of Action

The mechanism of action of 9-(3-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole in its applications involves its ability to absorb and emit light. The anthracene moiety plays a crucial role in its photophysical behavior, allowing it to participate in processes like triplet–triplet annihilation. The carbazole core contributes to the stability and electronic properties of the molecule, facilitating its use in electronic devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(3-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct photophysical properties. The presence of both carbazole and anthracene moieties allows for a combination of stability and efficient light emission, making it particularly valuable in advanced material applications.

Properties

Molecular Formula

C32H20BrN

Molecular Weight

498.4 g/mol

IUPAC Name

9-[3-(10-bromoanthracen-9-yl)phenyl]carbazole

InChI

InChI=1S/C32H20BrN/c33-32-27-16-3-1-14-25(27)31(26-15-2-4-17-28(26)32)21-10-9-11-22(20-21)34-29-18-7-5-12-23(29)24-13-6-8-19-30(24)34/h1-20H

InChI Key

YZXVTGPRVHBLPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75

Origin of Product

United States

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